3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C12H11F2N3OS and its molecular weight is 283.3. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is involved in the synthesis of various heterocyclic compounds. Al-Sehemi and Bakhite (2005) explored hydrolysis and heating reactions of related compounds to produce oxazinone and pyrimidinone derivatives, key intermediates in synthesizing new cycloalkapyrido-thienopyrimidines (Al‐Sehemi & Bakhite, 2005).
Antiproliferative Activity
This compound class has been studied for antiproliferative activity. Van Rensburg et al. (2017) found that modifying the 3-amino and 2-aryl carboxamide functionalities of these compounds resulted in the loss of antiproliferative activity, highlighting the importance of these functional groups (van Rensburg et al., 2017).
Chemical Transformations and Reactions
El-Meligie et al. (2020) utilized related 3-amino-4-cyano-2-thiophenecarboxamides as synthons for preparing thieno[3,2-d]pyrimidine derivatives. Their work demonstrates the compound's versatility in generating diverse heterocyclic structures (El-Meligie et al., 2020).
Synthesis of Pyridothienopyrimidines and Pyridothienotriazines
Abdel-rahman et al. (2003) investigated reactions of similar compounds to synthesize new pyridothienopyrimidines and pyridothienotriazines, highlighting the compound's role in creating complex fused systems (Abdel-rahman et al., 2003).
Biological Activity Exploration
Wagner et al. (1990) synthesized a variety of 3-amino-thieno[2,3-b]-2-carboxamides for biological activity evaluation. This indicates the potential of this compound in the development of bioactive materials (Wagner et al., 1990).
Development of Novel Pyridothienopyrimidines and Pyridothienopyrimidobenzimidazoles
Bakhite and Al‐Sehemi (2005) contributed to the synthesis of novel pyridothienopyrimidines and related systems, showcasing the chemical versatility and applicability of this compound in creating diverse molecular structures (Bakhite & Al‐Sehemi, 2005).
Oxidation Reactions
Stroganova et al. (2019) explored oxidation reactions of 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to the formation of dimeric compounds. This study underlines the compound's reactivity and potential in synthesizing complex structures (Stroganova et al., 2019).
Synthesis of Fluorine-Containing Derivatives
Buryi et al. (2019) focused on synthesizing fluorine-containing thieno[2,3-b]pyridine derivatives, indicating this compound's role in creating fluorinated heterocycles, potentially useful in various chemical applications (Buryi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS/c13-10(14)6-3-5(4-1-2-4)7-8(15)9(11(16)18)19-12(7)17-6/h3-4,10H,1-2,15H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSVXPPTMSKINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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